α-Methyl-N-(2-methyl-2-propenyl)-m-(trifluoromethyl)benzeneethanamine α-Methyl-N-(2-methyl-2-propenyl)-m-(trifluoromethyl)benzeneethanamine
Brand Name: Vulcanchem
CAS No.: 15270-47-0
VCID: VC0091159
InChI: InChI=1S/C14H18F3N/c1-10(2)9-18-11(3)7-12-5-4-6-13(8-12)14(15,16)17/h4-6,8,11,18H,1,7,9H2,2-3H3
SMILES: CC(CC1=CC(=CC=C1)C(F)(F)F)NCC(=C)C
Molecular Formula: C14H18F3N
Molecular Weight: 257.29 g/mol

α-Methyl-N-(2-methyl-2-propenyl)-m-(trifluoromethyl)benzeneethanamine

CAS No.: 15270-47-0

Main Products

VCID: VC0091159

Molecular Formula: C14H18F3N

Molecular Weight: 257.29 g/mol

α-Methyl-N-(2-methyl-2-propenyl)-m-(trifluoromethyl)benzeneethanamine - 15270-47-0

CAS No. 15270-47-0
Product Name α-Methyl-N-(2-methyl-2-propenyl)-m-(trifluoromethyl)benzeneethanamine
Molecular Formula C14H18F3N
Molecular Weight 257.29 g/mol
IUPAC Name 2-methyl-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]prop-2-en-1-amine
Standard InChI InChI=1S/C14H18F3N/c1-10(2)9-18-11(3)7-12-5-4-6-13(8-12)14(15,16)17/h4-6,8,11,18H,1,7,9H2,2-3H3
Standard InChIKey LBYGOKYMYRLVAO-UHFFFAOYSA-N
SMILES CC(CC1=CC(=CC=C1)C(F)(F)F)NCC(=C)C
Canonical SMILES CC(CC1=CC(=CC=C1)C(F)(F)F)NCC(=C)C
Synonyms α-Methyl-N-(2-methyl-2-propenyl)-m-(trifluoromethyl)benzeneethanamine
PubChem Compound 203835
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator